molecular formula C11H11Cl2NO B2422097 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one CAS No. 478261-96-0

1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one

Cat. No.: B2422097
CAS No.: 478261-96-0
M. Wt: 244.12
InChI Key: RJXPPXWPIUEGAD-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one is a chemical compound characterized by the presence of a dichlorophenyl group attached to a dimethyl-substituted azetanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one typically involves the reaction of 3,5-dichlorobenzoyl chloride with a suitable azetidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the azetanone ring. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted phenyl derivatives .

Scientific Research Applications

1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in disrupting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide

Uniqueness

1-(3,5-Dichlorophenyl)-3,3-dimethylazetidin-2-one is unique due to its azetanone ring structure, which imparts distinct chemical and biological properties compared to other similar compounds. Its specific substitution pattern and ring structure make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO/c1-11(2)6-14(10(11)15)9-4-7(12)3-8(13)5-9/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXPPXWPIUEGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=CC(=CC(=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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